molecular formula C13H16O3 B1527698 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one CAS No. 1239018-95-1

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Cat. No. B1527698
M. Wt: 220.26 g/mol
InChI Key: DNQRTSXXDMWFGZ-UHFFFAOYSA-N
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Description

The compound “6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one” appears to be a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. The term “dihydro” suggests that the pyran ring is not fully unsaturated and contains two additional hydrogen atoms. The “benzyloxy” group is an ether group connected to a benzyl group, which is a common protecting group in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyran ring, possibly through a cyclization reaction, followed by the introduction of the benzyloxy group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, with the benzyloxy group attached at the 6-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which is not indicated in the name provided.



Chemical Reactions Analysis

As a pyran derivative, this compound could potentially undergo a variety of chemical reactions. The benzyloxy group could be cleaved under certain conditions to yield the corresponding alcohol. The compound could also participate in reactions involving the carbonyl group at the 3-position.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyran ring and the benzyloxy group. For example, the compound is likely to be relatively non-polar due to the presence of the benzyl group, and may therefore have low solubility in polar solvents.


Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research on this compound could involve exploring its reactivity and potential applications, for example in organic synthesis or medicinal chemistry. It would also be interesting to investigate the properties of related compounds, for example by varying the substituents on the pyran ring.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources and experimental data would be needed.


properties

IUPAC Name

6-(phenylmethoxymethyl)oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQRTSXXDMWFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one

Synthesis routes and methods I

Procedure details

DMSO (1.15 mL, 16.2 mmol) was added to a stirred solution of oxalyl chloride (1 mL, 10.8 mmol) in dichloromethane (60 mL) at −78° C. After 10 minutes, a dichloromethane solution of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol (14) (1.20 g, 5.40 mmol) was added. Stirring was continued for one hour then triethylamine (3.8 mL, 27 mmol) was added and slowly warmed to 0° C. The reaction was poured into saturated NH4Cl solution and the organic phase was washed with brine and dried (NaSO4). The residue was purified over silica gel using EtOAc and hexanes to give 6-(benzyloxymethyl)dihydro-2H-pyran-3(4H)-one (15).
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

DMSO (1.15 mL, 16.2 mmol) was added to a stirred solution of oxalyl chloride (1 mL, 10.8 mmol) in dichloromethane (60 mL) at −78° C. After 10 minutes, a dichlotomethane solution of 6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol (14) (1.20 g, 5.40 mmol) was added. Stirring was continued for one hour then triethylamine (3.8 mL, 27 mmol) was added and slowly warmed to 0° C. The reaction was poured into saturated NH4Cl solution and the organic phase was washed with brine and dried (NaSO4). The residue was purified over silica gel using EtOAc and hexanes to give 6-(benzyloxymethyl)dihydro-2H-pyran-3(4H)-one (15).
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
6-(benzyloxymethyl)tetrahydro-2H-pyran-3-ol
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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